
5-Nitroquinoline
Overview
Description
5-Nitroquinoline (C₉H₆N₂O₂; molecular weight 174.16 g/mol) is a heterocyclic aromatic compound characterized by a nitro group (-NO₂) at the 5-position of the quinoline backbone. It exists as yellowish crystalline solids with a melting point of 71–73°C and low water solubility but high solubility in organic solvents like ethanol and dichloromethane . Industrially, it serves as a precursor in synthesizing pharmaceuticals (e.g., antimalarials), biocides, dyes, and transition metal catalysts . However, it is also recognized as a genotoxic environmental pollutant formed during incomplete combustion of fuels and biomass pyrolysis .
Preparation Methods
Direct Nitration of Quinoline
Nitration Reaction Conditions
The most widely documented method for synthesizing 5-nitroquinoline involves nitrating quinoline using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This electrophilic aromatic substitution reaction proceeds at elevated temperatures (95–100°C) over 1–2 hours, producing a mixture of nitroquinoline isomers . The nitration mechanism favors the 5- and 8-positions due to the directing effects of the quinoline ring’s nitrogen atom. Typical isomer distributions include:
Component | Percentage Range |
---|---|
This compound | 40–60% |
8-Nitroquinoline | 30–50% |
Other isomers/byproducts | ≤30% |
Table 1: Isomer distribution from quinoline nitration .
The reaction’s regioselectivity is influenced by the electron-withdrawing nature of the pyridine ring, which deactivates the benzene moiety and directs nitration to the meta positions relative to the nitrogen . Excess nitric acid (1.5 equivalents) maximizes yields, while lower temperatures favor 8-nitroquinoline formation.
Optimization and Scalability
Industrial-scale nitration requires careful control of exothermic reactions. A patent by recommends maintaining temperatures between 95°C and 100°C to minimize side products like 5-hydroxy-6,8-dinitroquinoline. Post-reaction, the crude mixture is diluted with ethyl acetate, and hydrogen chloride gas is introduced to precipitate hydrochloride salts of the nitroquinoline isomers. This step converts this compound into its hydrochloride form, facilitating subsequent purification .
Separation and Purification Techniques
Wet Dimethylformamide (DMF) Crystallization
A breakthrough in isolating this compound involves using wet DMF (0.5–10% water content) to selectively crystallize this compound hydrochloride. The process involves:
-
Slurry Formation : Dissolving the crude hydrochloride mixture in wet DMF (5:1 solvent-to-solute ratio).
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Heating and Cooling : Heating to 95–100°C to form a homogeneous solution, followed by gradual cooling to 25°C.
-
Crystallization : this compound hydrochloride precipitates first due to its lower solubility, achieving 99% purity .
Key Data :
Comparative studies with dry DMF or alternative solvents (e.g., ethanol, acetone) showed inferior separation efficiency, underscoring wet DMF’s unique role in disrupting intermolecular interactions between isomers .
pH-Controlled Precipitation
The filtrate from wet DMF crystallization contains enriched 8-nitroquinoline, which is isolated by adjusting the pH to 3.0–4.0 with sodium bicarbonate. This converts 8-nitroquinoline hydrochloride back to its free base, precipitating it from the aqueous solution .
Solvent Extraction
Early methods used ethyl acetate or dichloromethane to partition nitroquinoline isomers, but these achieved limited success due to overlapping solubility profiles .
Synthetic Derivatives and Related Pathways
Catalytic Functionalization
Recent advances employ palladium catalysts for cross-coupling reactions with nitroquinoline derivatives . While these methods focus on appending heteroaryl groups, they highlight nitroquinoline’s versatility as a synthetic building block.
Challenges and Industrial Considerations
Byproduct Management
The presence of 3-, 6-, and 7-nitroquinoline isomers complicates purification. Industrial processes address this by recycling mother liquors and optimizing crystallization cycles .
Chemical Reactions Analysis
Reduction Reactions
The nitro group on 5-Nitroquinoline can be reduced to an amino group using reducing agents. A common method involves hydrogen gas in the presence of a palladium catalyst.
This compound can be reduced at atmospheric oxygen concentrations, with the reductive transformation occurring at a second site that is kinetically distinct from the oxidative site . In vitro reactions with aldehyde oxidase (AOX) can generate 5-aminoquinoline as a reduced metabolite .
Oxidation Reactions
This compound can undergo oxidation, leading to the formation of 2-oxo-5-nitroquinoline. In vitro reactions with aldehyde oxidase (AOX) under aerobic conditions can produce this oxidized metabolite .
Nucleophilic Substitution
The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied. This reaction can introduce carbon-nitrogen bonds. Direct amination of nitroquinoline derivatives can occur via nucleophilic substitution reactions .
Reactions with Bases
This compound hydrohalide can be converted to the this compound free base by contacting it with a suitable inorganic or organic base, such as NaOH, NaHCO3, Na2CO3, triethylamine, trimethylamine, or pyridine .
Formation of Triradicals
Under collision-activated dissociation (CAD) conditions in mass spectrometry, this compound derivatives can undergo complex reactions involving the loss of nitro or nitrosyl radicals to generate triradicals .
Separation Processes
This compound hydrohalide can be separated from mixtures of nitroquinoline position isomer hydrohalide salts through controlled heating and cooling processes in solvents like wet dimethylformamide (DMF) .
Role in Catalysis
5-Nitrovanillate, a derivative of nitroquinoline, can bind to the active site of enzymes like 5-carboxyvanillate decarboxylase (LigW), causing distortion of the nitro group. This interaction is crucial in studying the catalytic reaction mechanisms .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
5-Nitroquinoline derivatives have been investigated for their potential as anticancer agents. A study evaluated various quinoline derivatives, including 6-bromo-5-nitroquinoline, which exhibited significant antiproliferative activity against several cancer cell lines, including human cervical cancer (HeLa) and adenocarcinoma (HT29) cells. The compound demonstrated apoptotic activity, indicating its potential to induce cancer cell death .
Bioreductive Drug Development
The 4-alkylamino-5-nitroquinoline series has been identified as bioreductive drugs with selective toxicity under hypoxic conditions. Research showed that these compounds exhibit varying degrees of hypoxia-selective cytotoxicity, which correlates with their metabolic reduction rates in hypoxic environments. This property makes them promising candidates for targeted cancer therapies .
Mechanisms of Action
This compound has been shown to enhance the generation of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects. This mechanism is particularly potent when combined with metal ions like copper, which can further amplify its anticancer activity .
Synthetic Applications
Intermediate in Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including 10,11-cyclopropyldibenzosuberane derivatives. The compound's ability to undergo selective reactions makes it valuable in synthetic organic chemistry .
Nanoparticle Drug Delivery Systems
Recent studies have explored the use of this compound in nanoparticle drug delivery systems for chemotherapy. In experimental models, doxorubicin-methotrexate-loaded nanoparticles incorporating 5NQ showed improved efficacy compared to free drug formulations in treating oral squamous cell carcinoma induced by carcinogens like 4-nitroquinoline-1-oxide .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-Bromo-5-nitroquinoline | HeLa | 12.3 | Apoptosis induction |
6-Bromo-5-nitroquinoline | HT29 | 15.7 | ROS generation |
4-Alkylamino-5-nitroquinoline | Hypoxic AA8 | Varies | Hypoxia-selective cytotoxicity |
Case Study: Nanoparticle Formulation
In a study involving Sprague-Dawley rats, a nanoparticle formulation containing doxorubicin and methotrexate was administered to evaluate its effectiveness against tongue squamous cell carcinoma induced by 4-nitroquinoline-1-oxide. The results indicated that the nanoparticle complex significantly outperformed free drug treatments, highlighting the potential of using this compound in enhancing drug delivery systems .
Mechanism of Action
The biological activity of 5-Nitroquinoline is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular structures, including DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets and disrupts essential cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
5-Nitroquinoline belongs to a family of nitro-substituted quinolines, including 6-nitroquinoline (6-NQ) and 8-nitroquinoline (8-NQ). These positional isomers differ in nitro group placement, leading to distinct properties (Table 1).
Table 1: Comparison of this compound with 6-NQ and 8-NQ
Key Observations :
- Positional Effects : The nitro group at the 5-position in 5-NQ enables dual reactivity (substrate and oxidizer) in SNH amidation reactions, as seen in its synthesis of nitroamides and nitrosoamides . This contrasts with 6-NQ and 8-NQ, where reactivity patterns are less documented.
- Stability: All isomers are stable under normal conditions but degrade under UV light or in acidic environments, forming intermediates like 5-aminoquinoline .
SNH Amidation and Derivatives
This compound exhibits dual reactivity in SNH amidation, acting as both a substrate and oxidizer to yield nitroamides (e.g., 2a–f) and nitrosoamides (e.g., 3b,c) under aerobic conditions. This contrasts with 3-nitropyridine, which lacks comparable oxidative behavior .
Photochemical and Redox Behavior
- Photoreduction: Under UV light (313 nm) in HCl-alcohol solutions, 5-NQ undergoes photoreduction to chlorinated 5-aminoquinoline via a short-lived triplet state (phosphorescence yield: 0.27) .
- Redox Cycling : 5-NQ derivatives like SN24349 undergo facile redox cycling, contributing to cytotoxicity in tumor cells .
Genotoxicity and Carcinogenicity
All nitroquinolines (5-, 6-, 8-NQ) are genotoxic, with 5-NQ implicated in DNA-protein complex breakage at concentrations >1 × 10⁻⁴ M.
Antimicrobial and Anticancer Potential
Biological Activity
5-Nitroquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound belongs to a class of compounds known as nitroquinolines, which are characterized by the presence of a nitro group (-NO2) attached to the quinoline structure. The nitro group plays a crucial role in the biological activity of these compounds, influencing their mechanisms of action. One notable mechanism involves the bioreduction of the nitro group to generate reactive intermediates that can induce cytotoxic effects in cells.
Property | Value |
---|---|
Molecular Formula | C9H6N2O2 |
Molecular Weight | 178.15 g/mol |
Melting Point | 56-58 °C |
Solubility | Soluble in organic solvents |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to selectively target hypoxic tumor cells, making it a candidate for developing hypoxia-selective cytotoxins. A study indicated that various analogues of this compound displayed high selectivity (20-60-fold) for hypoxic cells in vitro, although they were less effective in vivo due to issues with extravascular diffusion and lysosomal sequestration .
Case Study: Antitumor Effects
In preclinical models, derivatives of this compound have shown promise against several cancer types, including glioblastoma and prostate cancer. For instance, nitroxoline (a related compound) demonstrated significant antiproliferative effects on prostate cancer cells by promoting apoptosis and decreasing clonogenic activity .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness comparable to traditional antibiotics. For example, a study highlighted its activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound derivatives can induce cell death in various cancer cell lines. A comparative study on different nitroquinoline derivatives found that some exhibited IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin . The cytotoxicity was enhanced by the presence of copper ions, which facilitated the generation of reactive oxygen species (ROS), contributing to the compound's overall anticancer efficacy .
Properties
IUPAC Name |
5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZXHOCOKCNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075255 | |
Record name | 5-Nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
607-34-1 | |
Record name | 5-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHP5J23AZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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